Astacin
Overview
Description
Astacin is a member of the metalloendopeptidase family, specifically the this compound family of zinc-dependent metalloproteinases. It was first discovered in the digestive fluid of the European crayfish, Astacus astacus. This compound enzymes are known for their role in the degradation of polypeptides and activation of growth factors. They are found in a wide range of organisms, from hydra to humans, and play crucial roles in various biological processes, including development and tissue differentiation .
Preparation Methods
Astacin is typically synthesized as an inactive zymogen, which requires post-translational modifications to become active. The synthetic route involves the expression of the this compound gene in a suitable host organism, followed by purification and activation of the enzyme. Industrial production methods often utilize recombinant DNA technology to produce large quantities of this compound. The enzyme is then purified using techniques such as affinity chromatography and gel filtration .
Chemical Reactions Analysis
Astacin undergoes several types of chemical reactions, primarily involving the cleavage of peptide bonds in polypeptides. The enzyme’s active site contains a zinc ion, which plays a crucial role in catalysis. Common reactions include:
Hydrolysis: this compound catalyzes the hydrolysis of peptide bonds, leading to the breakdown of proteins into smaller peptides and amino acids.
Oxidation-Reduction: The zinc ion in the active site can participate in redox reactions, facilitating the cleavage of peptide bonds.
Substitution: This compound can undergo substitution reactions where the zinc ion is replaced by other metal ions, affecting the enzyme’s activity .
Scientific Research Applications
Astacin has a wide range of scientific research applications:
Chemistry: this compound is used as a model enzyme to study the mechanisms of metalloproteinases and to develop inhibitors that can regulate its activity.
Biology: this compound plays a role in developmental biology, particularly in processes such as embryonic hatching and tissue differentiation.
Medicine: this compound inhibitors are being explored as potential therapeutic agents for diseases involving excessive proteolysis, such as cancer and fibrosis.
Industry: This compound is used in the food industry for the processing of proteins and in the production of bioactive peptides .
Mechanism of Action
Astacin exerts its effects through the hydrolysis of peptide bonds in target proteins. The enzyme’s active site contains a zinc ion coordinated by three histidine residues and a water molecule. The zinc ion activates the water molecule, which then attacks the carbonyl carbon of the peptide bond, leading to its cleavage. This mechanism is common among metalloproteinases and is essential for the enzyme’s catalytic activity .
Comparison with Similar Compounds
Astacin is part of the metzincin clan of metalloproteinases, which includes other enzymes such as meprin, serralysin, and matrix metalloproteinases. Compared to these enzymes, this compound has a unique active site structure and substrate specificity. For example:
Meprin: Meprins are involved in the processing of extracellular matrix proteins and have a broader substrate specificity compared to this compound.
Serralysin: Serralysins are bacterial metalloproteinases with a different active site structure and are primarily involved in bacterial virulence.
Matrix Metalloproteinases: These enzymes are involved in the remodeling of the extracellular matrix and have distinct regulatory mechanisms compared to this compound .
This compound’s unique structure and function make it a valuable enzyme for various scientific and industrial applications.
Properties
IUPAC Name |
3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3,4-dioxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-ene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H48O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASZIXQTZOARSV-QISQUURKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(=O)C1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(=O)CC2(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC(=O)C1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(=O)CC2(C)C)C)\C)\C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514-76-1 | |
Record name | Astacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ASTACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JRM9Z96G0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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